molecular formula C22H20N2O4 B236283 N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-furamide

N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-furamide

Cat. No. B236283
M. Wt: 376.4 g/mol
InChI Key: BFTWOXHEPNCBDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-furamide, also known as P7C3, is a small molecule that has been identified as a neuroprotective agent. It was first discovered in 2010 by researchers at the University of Texas Southwestern Medical Center. Since then, there has been a growing interest in the potential therapeutic applications of P7C3.

Mechanism of Action

The exact mechanism of action of N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-furamide is not fully understood. However, it has been shown to increase the survival of newborn neurons in the hippocampus, a region of the brain involved in memory and learning. It is believed that this compound may work by promoting the survival of neural stem cells and protecting them from apoptosis.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to increase the levels of nicotinamide adenine dinucleotide (NAD), a molecule involved in cellular metabolism and energy production. This compound has also been shown to increase the expression of genes involved in mitochondrial function and oxidative stress response.

Advantages and Limitations for Lab Experiments

One advantage of N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-furamide is its ability to protect neurons from cell death in various animal models of neurological disorders. It has also been shown to have a good safety profile in animal studies. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to optimize dosing and delivery.

Future Directions

There are several potential future directions for research on N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-furamide. One area of interest is the development of more potent and selective analogs of this compound. Another area of interest is the development of novel delivery methods, such as nanoparticles, to improve the bioavailability and targeting of this compound to specific regions of the brain. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various neurological disorders.

Synthesis Methods

The synthesis of N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-furamide involves several steps, including the reaction of 2-methoxyphenol with 5-isopropyl-2-aminobenzoxazole, followed by the reaction of the resulting intermediate with furfurylamine. The final product is obtained through a series of purification steps.

Scientific Research Applications

N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-furamide has been studied extensively for its potential therapeutic applications in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has also been shown to have neuroprotective effects in animal models of stroke and spinal cord injury.

properties

Molecular Formula

C22H20N2O4

Molecular Weight

376.4 g/mol

IUPAC Name

N-[2-methoxy-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C22H20N2O4/c1-13(2)14-6-9-19-17(11-14)24-22(28-19)15-7-8-18(26-3)16(12-15)23-21(25)20-5-4-10-27-20/h4-13H,1-3H3,(H,23,25)

InChI Key

BFTWOXHEPNCBDZ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)OC)NC(=O)C4=CC=CO4

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)OC)NC(=O)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.